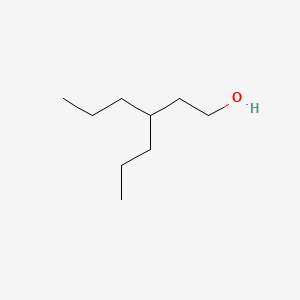

3-Propyl-1-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-5-9(6-4-2)7-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJIVMDBOGBUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388660 | |

| Record name | 3-Propyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-85-9 | |

| Record name | 3-Propyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Propyl-1-hexanol: Chemical Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organic chemistry, the study of specialty alcohols offers a gateway to novel synthetic pathways and the development of unique molecular architectures. 3-Propyl-1-hexanol, a branched primary alcohol, represents a compound of interest for its potential applications as a solvent, intermediate, and building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and synthetic approaches for this compound, tailored for professionals in research and development. By synthesizing available data with established chemical principles, this document aims to serve as a foundational resource for informed experimental design and application.

Molecular Structure and Identification

This compound, with the IUPAC name 3-propylhexan-1-ol, is a saturated fatty alcohol. Its structure features a nine-carbon backbone with a hydroxyl group at the primary position and a propyl group branching at the third carbon. This branched structure imparts distinct physical and chemical properties compared to its linear isomer, 1-nonanol.

The fundamental identifiers for this compound are crucial for accurate documentation and procurement in a research setting.

| Identifier | Value |

| IUPAC Name | 3-propylhexan-1-ol[1] |

| CAS Number | 66793-85-9[1][2] |

| Molecular Formula | C₉H₂₀O[1] |

| Molecular Weight | 144.25 g/mol [1] |

| Canonical SMILES | CCCC(CCC)CCO[1] |

| InChIKey | MHJIVMDBOGBUHH-UHFFFAOYSA-N[1] |

A visual representation of the molecular structure is provided below.

Caption: 2D Structure of this compound

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and application in various experimental setups. While comprehensive experimental data is not widely published, estimations based on its structure and data from chemical suppliers provide a useful baseline.

| Property | Value | Source |

| Boiling Point | 192.9°C (estimated) | Guidechem |

| Density | 0.8446 g/cm³ (estimated) | Guidechem |

| Refractive Index | 1.4340 | Guidechem, Stenutz |

| Solubility | Limited data available. Expected to have low solubility in water and be soluble in organic solvents. | N/A |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would likely appear as a triplet. The methine proton (-CH) at the branch point would be a complex multiplet. The various methylene (-CH₂) and methyl (-CH₃) groups would exhibit overlapping multiplets and triplets, respectively, in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display distinct signals for each of the non-equivalent carbon atoms. The carbon attached to the hydroxyl group (-CH₂OH) would be found in the downfield region typical for alcohols. The methine carbon at the branch point would also be clearly distinguishable. The remaining aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching band would be expected around 1050-1150 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) at m/z 144 might be observed, although it could be weak. Common fragmentation patterns for alcohols include the loss of water (M-18), and alpha-cleavage, which would involve the breaking of the C-C bond adjacent to the oxygen atom.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and effective strategy involves the use of Grignard reagents.

Grignard Synthesis Approach

A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by acidic workup. For the synthesis of this compound, one could consider the reaction of propylmagnesium bromide with hexanal. However, a more convergent synthesis would involve the reaction of a Grignard reagent with an epoxide.

A potential, though not experimentally verified, synthetic pathway is outlined below:

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard solution is cooled to 0 °C. A solution of hex-2-enal in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude allylic alcohol.

-

Hydroboration-Oxidation: The crude 3-propylhex-1-en-3-ol is dissolved in anhydrous tetrahydrofuran (THF). Borane-THF complex is added dropwise at 0 °C under a nitrogen atmosphere. The reaction is stirred at room temperature. After completion, the reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide. The mixture is stirred and then worked up by separating the layers and extracting the aqueous phase with diethyl ether. The combined organic extracts are washed, dried, and concentrated.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene, which in this case would lead to the desired primary alcohol from the terminal alkene precursor.

Applications and Research Directions

While specific, high-impact applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility in several areas:

-

Specialty Solvents: Its branched structure and hydroxyl functionality could make it a useful solvent for specific organic reactions or formulations where control over viscosity and polarity is required.

-

Surfactant and Detergent Synthesis: The hydrophobic alkyl chain and the hydrophilic alcohol group are characteristic features of molecules used in the production of non-ionic surfactants.

-

Fragrance and Flavor Intermediates: Branched alcohols are often precursors to esters that possess characteristic fruity or floral scents, making them valuable in the fragrance industry.

-

Polymer and Materials Science: As a monofunctional alcohol, it could be used as a chain-terminating agent in certain polymerization reactions or as a building block for the synthesis of specialty polymers and coatings.

Further research into the reactivity and properties of this compound is warranted to fully explore its potential in these and other areas of chemical science and industry.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation[1].

GHS Hazard Statements:

-

H227: Combustible liquid[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information before working with this compound.

Conclusion

This compound is a specialty branched alcohol with potential for a variety of applications in chemical synthesis and materials science. While detailed experimental data is somewhat limited in the public domain, its fundamental properties and plausible synthetic routes can be established from existing chemical knowledge. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their work, while also highlighting the need for further experimental investigation to fully characterize this interesting molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 3-propylhexan-1-ol. Retrieved from [Link]

Sources

Physical properties of 3-Propyl-1-hexanol (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 3-Propyl-1-hexanol

Introduction to this compound

This compound, identified by the CAS number 66793-85-9, is a branched-chain primary alcohol with the molecular formula C9H20O.[1] Its structure, featuring a propyl group at the third carbon position of a hexanol backbone, imparts specific physical and chemical characteristics that are crucial for its application in various scientific and industrial domains, including its potential use as a solvent, a fragrance intermediate, or a precursor in the synthesis of more complex molecules. Understanding its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective handling, process design, and application in research and development. This guide provides a detailed examination of these properties, grounded in established experimental methodologies.

Physicochemical Properties Summary

The essential physical properties of this compound are summarized in the table below. These values are critical for laboratory and industrial-scale applications, influencing everything from storage conditions to reaction kinetics.

| Property | Value | Source |

| IUPAC Name | 3-propylhexan-1-ol | PubChem[1] |

| CAS Number | 66793-85-9 | PubChem[1] |

| Molecular Formula | C9H20O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| Boiling Point | 192.9°C (estimated) | ChemicalBook[2] |

| Density | 0.8446 g/cm³ (estimate) | ChemicalBook[2] |

Section 1: Boiling Point Determination

Theoretical Framework

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[3] This physical constant is highly sensitive to intermolecular forces; stronger forces (like hydrogen bonding in alcohols) result in higher boiling points. It is also dependent on external pressure, a factor that must be recorded during measurement. For a compound like this compound, the boiling point is a key indicator of its purity.

The reported estimated boiling point for this compound is 192.9°C .[2]

Experimental Protocol: Capillary Method (Thiele Tube)

The Thiele tube method is a reliable and microscale technique for accurately determining the boiling point of a liquid sample.[4] The causality behind this method is the precise observation of the equilibrium between the liquid's vapor pressure and the ambient atmospheric pressure.

Methodology:

-

Sample Preparation: Fill a small test tube (fusion tube) with approximately 0.5 mL of this compound.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band. The bulb of the thermometer should be aligned with the bottom of the fusion tube.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is positioned near the middle of the oil for uniform heating.

-

Observation (Heating Phase): Gently heat the side arm of the Thiele tube. As the temperature rises, the air trapped in the capillary tube will expand and escape. As the liquid's boiling point is approached, its vapor will replace the air, and a continuous and rapid stream of bubbles will emerge from the capillary tip.[5] This signifies that the vapor pressure inside the capillary has exceeded the external atmospheric pressure.

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

-

Boiling Point Record: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4] At this exact moment, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Validation: For a self-validating system, allow the apparatus to cool further, then reheat to obtain a second reading. A consistent temperature reading confirms the accuracy of the measurement. Record the ambient barometric pressure.

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Section 2: Density Determination

Theoretical Framework

Density (ρ) is an intrinsic physical property of a substance, defined as its mass per unit volume (ρ = m/V).[6] It is temperature-dependent, as the volume of a substance typically changes with temperature. Therefore, it is crucial to record the temperature at which the density is measured. For liquids, density provides insight into molecular packing and can be used in conjunction with other properties to identify a substance or assess its purity.

The estimated density for this compound is 0.8446 g/cm³ .[2]

Experimental Protocol: Gravimetric Method

This method relies on the precise measurement of the mass of a known volume of the liquid. The use of an analytical balance and calibrated volumetric glassware is essential for accuracy.

Methodology:

-

Apparatus Preparation: Ensure a clean and completely dry measuring cylinder or pycnometer is used.

-

Initial Mass Measurement: Place the empty, dry measuring cylinder on an analytical balance and record its mass (m1).[7]

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 10 mL) to the measuring cylinder. Read the volume from the bottom of the meniscus with your eye level parallel to the marking to avoid parallax error.[8] Record this volume (V).

-

Final Mass Measurement: Place the measuring cylinder containing the liquid back on the analytical balance and record the combined mass (m2).[9]

-

Temperature Record: Measure and record the ambient temperature of the liquid.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m2 - m1.

-

Calculate the density using the formula: ρ = m_liquid / V.[6]

-

-

Validation: To ensure the system is self-validating, repeat the procedure at least two more times. Calculate the average density and the standard deviation to quantify the precision of the measurement.[10]

Experimental Workflow Diagram

Caption: Gravimetric Workflow for Liquid Density Determination.

References

-

This compound | C9H20O | CID 3028594 . PubChem, National Institutes of Health. [Link]

-

3-propyl-hexan-1-ol . Molbase. [Link]

-

Chemical Properties of 1-Hexanol (CAS 111-27-3) . Cheméo. [Link]

-

3-Hexanol . Wikipedia. [Link]

-

3-propyl-hex-1-en-3-ol | CAS#:21378-07-4 . Chemsrc. [Link]

-

This compound (C9H20O) . PubChemLite. [Link]

-

Experimental No. (2) Boiling Point Boiling point . [Link]

-

2: The Density of Liquids and Solids (Experiment) . Chemistry LibreTexts. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

-

Experiment 1: Determination of the Density of Water . YouTube. [Link]

-

Video: Boiling Points - Procedure . JoVE. [Link]

-

Experimental determination of boiling point . YouTube. [Link]

-

Determination of the density of liquids and solids (regular and irregular) Introduction . WJEC. [Link]

-

Determination Of Boiling Point Of An Organic Compound . BYJU'S. [Link]

-

Experiments to determine density of liquid apparatus method calculation . Doc Brown's Chemistry. [Link]

Sources

- 1. This compound | C9H20O | CID 3028594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66793-85-9 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. homesciencetools.com [homesciencetools.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Molecular weight and formula of C9H20O isomers

An In-Depth Technical Guide to the Isomers of C9H20O: Molecular Weight, Formula, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C9H20O represents a diverse array of structural isomers, primarily alcohols and ethers, all sharing an identical molecular weight. This guide provides a detailed exploration of these isomers, focusing on their fundamental properties and the advanced analytical techniques required for their differentiation and structural elucidation. Designed for professionals in research and pharmaceutical development, this document synthesizes technical data with practical, field-proven insights, emphasizing the causality behind experimental choices and the importance of self-validating protocols for ensuring scientific integrity.

Introduction: The C9H20O Isomeric Landscape

All compounds with the chemical formula C9H20O share a precise molecular weight, a fact that belies their significant structural and functional diversity. This shared formula gives rise to numerous constitutional isomers, which can be broadly categorized into two main functional groups: alcohols (containing a hydroxyl, -OH, group) and ethers (containing an ether, R-O-R', linkage).

-

Molecular Formula: C9H20O

-

Molar Mass: 144.25 g/mol [1]

-

Monoisotopic Molecular Weight: 144.151415262 Da[2]

While mass spectrometry can confirm the elemental composition and molecular weight of a C9H20O sample, it often cannot distinguish between these isomers. Their distinct atomic arrangements lead to different physicochemical properties, including boiling points, solubility, and reactivity, which are critical in applications ranging from fragrance formulation to their use as synthetic intermediates in drug development.[3][4] Differentiating these isomers requires a multi-technique analytical approach, which this guide will detail.

Comparative Analysis of Key C9H20O Isomers

To illustrate the diversity within the C9H20O family, we will examine several representative alcohol (nonanol) and ether isomers. The choice of these specific isomers is based on their prevalence in chemical synthesis and commercial availability.

Alcohol Isomers (Nonanols)

Alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. This structural difference profoundly impacts their reactivity and physical properties.

| Property | 1-Nonanol (Primary) | 2-Nonanol (Secondary) | 3,5,5-Trimethyl-1-hexanol (Primary, Branched) |

| Structure | CH3(CH2)8OH | CH3CH(OH)(CH2)6CH3 | (CH3)3CCH2CH(CH3)CH2CH2OH |

| Molecular Weight ( g/mol ) | 144.258[5] | 144.25[6] | 144.25[7] |

| Boiling Point (°C) | 214[5] | 193 - 194[8] | 194[3] |

| Density (g/mL at 25°C) | 0.827 | 0.827[8] | 0.824[3] |

| Water Solubility (g/L) | 0.13[5] | 0.259 (at 15°C)[2] | 0.45[3] |

| CAS Number | 143-08-8[5] | 628-99-9[6] | 3452-97-9[3] |

Expert Insight: The boiling point difference between 1-nonanol and 2-nonanol, despite having the same molecular weight, is a direct consequence of molecular shape. The linear structure of 1-nonanol allows for stronger intermolecular van der Waals forces compared to the slightly more branched 2-nonanol. The branched structure of 3,5,5-trimethyl-1-hexanol further reduces the effectiveness of these forces, but its primary alcohol nature still allows for significant hydrogen bonding, resulting in a boiling point comparable to 2-nonanol.

Ether Isomers

Ethers lack the hydroxyl proton of alcohols, making them incapable of hydrogen bond donation. This fundamental difference results in significantly lower boiling points compared to their alcohol isomers.

| Property | Methyl Octyl Ether | Pentyl tert-Butyl Ether |

| Structure | CH3O(CH2)7CH3 | (CH3)3CO(CH2)4CH3 |

| Molecular Weight ( g/mol ) | 144.25[9] | 144.25[10] |

| Boiling Point (°C) | 173 - 174[11] | ~165 (Predicted) |

| Density (g/mL at 25°C) | Not available | Not available |

| Water Solubility (mg/L) | 81.64 (Predicted)[11] | Low (Predicted) |

| CAS Number | 929-56-6[11] | 994-05-8 |

Analytical Methodologies for Isomer Differentiation

A definitive identification of a C9H20O isomer is rarely accomplished with a single technique. A logical, multi-step workflow is essential for unambiguous structural elucidation. This section details the core techniques and provides a trusted, self-validating protocol.

The Role of Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight of an unknown compound. For any C9H20O isomer, a high-resolution mass spectrometer will yield a molecular ion peak corresponding to the exact mass of 144.1514 Da.

Causality: While invaluable for determining molecular formula, electron ionization mass spectrometry (EI-MS) often produces fragmentation patterns that can be similar for closely related isomers. However, distinct structural features can lead to characteristic fragments. For instance, secondary alcohols like 2-nonanol often show a prominent fragment from cleavage alpha to the hydroxyl group. While indicative, this is often insufficient for positive identification without authentic standards.

Gas Chromatography (GC): The Separation Engine

Gas chromatography is the premier technique for separating volatile compounds like the C9H20O isomers.[12] The separation is based on differences in boiling points and interactions with the GC column's stationary phase.

Expert Insight: The choice of stationary phase is critical for resolving isomers.[13]

-

Non-polar columns (e.g., DB-5, HP-5ms) separate primarily by boiling point. On such a column, 1-nonanol would have the longest retention time among the listed isomers.

-

Polar columns (e.g., Carbowax, DB-WAX) offer enhanced separation for polar analytes like alcohols due to strong dipole-dipole interactions.[13] Ethers, being less polar, will elute much earlier than alcohols on a polar column. This differential retention provides a powerful clue to the functional group class.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[14][15] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can piece together the exact connectivity of the molecule.

Trustworthiness of NMR: The data from NMR is self-validating. The combination of chemical shift (tells you the electronic environment), integration (tells you the ratio of protons), and splitting patterns (tells you about adjacent protons) must be internally consistent for a proposed structure to be correct.[15]

-

¹H NMR: Can distinguish a primary alcohol (e.g., 1-nonanol) with its characteristic -CH2OH triplet from a secondary alcohol (e.g., 2-nonanol) with its -CH(OH)- sextet.

-

¹³C NMR: Provides the number of unique carbon environments. For example, 1-nonanol will show 9 distinct signals, whereas an ether with symmetry might show fewer.

Integrated Experimental Workflow: GC-MS Analysis

The hyphenation of Gas Chromatography with Mass Spectrometry (GC-MS) provides a robust workflow for the analysis of unknown C9H20O samples. The GC separates the isomers, and the MS provides the molecular weight and fragmentation data for each separated peak.

Step-by-Step GC-MS Protocol

This protocol is a standard, validated method for the analysis of alcohol and ether isomers.

-

Sample Preparation:

-

Prepare a 100 ppm solution of the C9H20O sample in a high-purity solvent such as dichloromethane or hexane.

-

Prepare individual 100 ppm solutions of known isomer standards (e.g., 1-nonanol, 2-nonanol, methyl octyl ether) for retention time comparison.

-

-

Instrumentation & Conditions:

-

GC System: Agilent 8890 or equivalent.

-

Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) - A good general-purpose column for initial screening.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: Split/Splitless injector at 250°C.

-

Injection Volume: 1 µL with a split ratio of 50:1.[16]

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Compare the retention times of peaks in the unknown sample to those of the authentic standards.

-

For each peak, analyze the mass spectrum. Confirm the molecular ion at m/z 144.

-

Compare the fragmentation pattern of the unknown peaks to the library spectra (e.g., NIST) and the spectra of the authentic standards.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical process for identifying an unknown C9H20O isomer.

Workflow for the Identification of C9H20O Isomers.

Conclusion

The chemical formula C9H20O represents a broad family of isomers whose differentiation is critical for scientific research and industrial application. While all share a common molecular weight of 144.25 g/mol , their unique structures give rise to distinct properties and analytical signatures. A systematic approach, beginning with GC-MS for separation and initial identification, followed by the definitive structural power of NMR spectroscopy, constitutes a robust and self-validating workflow. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently navigate the complexities of characterizing these important chemical entities.

References

-

FooDB. (2010). Showing Compound 2-Nonanol (FDB012114). Retrieved from FooDB Website. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from JCPS Website. [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from Chiralpedia Website. [Link]

-

PubChem. 2-Nonanol | C9H20O. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. 3,5,5-Trimethyl-1-hexanol | C9H20O. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methoxyoctane | C9H20O. Retrieved from National Center for Biotechnology Information. [Link]

-

Wikipedia. C9H20O. Retrieved from Wikipedia. [Link]

-

Wikipedia. 3,5,5-Trimethyl-hexan-1-ol. Retrieved from Wikipedia. [Link]

-

The Good Scents Company. octyl methyl ether. Retrieved from The Good Scents Company Website. [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from Chemistry LibreTexts Website. [Link]

-

Wikipedia. 1-Nonanol. Retrieved from Wikipedia. [Link]

-

Cheméo. Chemical Properties of Pentyl tert-butyl ether. Retrieved from Cheméo Website. [Link]

-

Mercury's Help Desk. Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique. Retrieved from University of Wisconsin-Madison. [Link]

-

Wikipedia. 2-Nonanol. Retrieved from Wikipedia. [Link]

Sources

- 1. C9H20O - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 2-Nonanol (FDB012114) - FooDB [foodb.ca]

- 3. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 4. 3,5,5-Trimethyl-1-hexanol | 3452-97-9 [chemicalbook.com]

- 5. 1-Nonanol - Wikipedia [en.wikipedia.org]

- 6. 2-Nonanol | C9H20O | CID 12367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Nonanol - Wikipedia [en.wikipedia.org]

- 9. 1-Methoxyoctane | C9H20O | CID 70247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pentyl tert-butyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. octyl methyl ether, 929-56-6 [thegoodscentscompany.com]

- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jchps.com [jchps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ishigirl.tripod.com [ishigirl.tripod.com]

Foreword: The Imperative of Spectroscopic Elucidation in Modern Chemistry

An In-depth Technical Guide to the Spectroscopic Data of 3-Propyl-1-hexanol

In the landscape of chemical research and drug development, the unambiguous structural determination of a molecule is the bedrock upon which all further investigation is built. Without a precise understanding of a compound's architecture, its biological activity, physical properties, and potential applications remain speculative. Spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are the cornerstones of this elucidation process. Each method provides a unique and complementary piece of the structural puzzle.

This guide offers an in-depth analysis of the expected spectroscopic data for this compound (CAS: 66793-85-9), a primary alcohol with a branched alkyl chain. While publicly available experimental spectra for this specific compound are scarce, this document leverages foundational spectroscopic principles and data from closely related structural analogs to provide a robust, predictive interpretation. The methodologies and causal reasoning presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the characterization of similar aliphatic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings; electronegative atoms like oxygen "deshield" nearby protons, shifting their signals downfield.

Predicted ¹H NMR Data for this compound

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| H -1 (-CH₂OH) | 3.5 - 3.7 | Triplet (t) | 2H | Directly attached to the carbon bearing the electronegative oxygen, resulting in a significant downfield shift.[1][2] |

| H -a (-OH ) | 1.0 - 4.0 | Broad Singlet (br s) | 1H | Chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and rapid exchange.[1][3] This exchange typically decouples it from adjacent protons.[4] |

| H -2, H -2' (-CH ₂) | 1.2 - 1.4 | Multiplet (m) | 4H | Aliphatic protons on the propyl side chains. |

| H -3 (-CH -) | 1.4 - 1.6 | Multiplet (m) | 1H | Methine proton at the branch point. |

| H -3', H -3'' (-CH ₃) | 0.8 - 1.0 | Triplet (t) | 6H | Terminal methyl groups of the two propyl chains. Due to symmetry, these are chemically equivalent. |

| H -4, H -4' (-CH ₂) | 1.2 - 1.4 | Multiplet (m) | 4H | Aliphatic protons adjacent to the terminal methyl groups. |

Experimental Protocol: ¹H NMR Spectroscopy of a Liquid Alcohol

-

Sample Preparation: Dissolve approximately 5-10 mg of the alcohol sample (e.g., this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[5]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the sample is positioned correctly within the magnetic field.

-

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, which involves adjusting the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters for a ¹H experiment include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

D₂O Shake (Optional): To confirm the identity of the -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish, confirming its assignment.[4]

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Apply phase correction and baseline correction to the spectrum.

-

Analysis: Integrate the peaks to determine the relative ratios of protons in each unique environment and analyze the splitting patterns (multiplicity) to deduce proton connectivity.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single sharp line.

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C -1 (-C H₂OH) | 60 - 65 | The carbon atom bonded to the highly electronegative oxygen is significantly deshielded and appears furthest downfield.[1][5] |

| C -3 (-C H-) | 40 - 45 | The methine carbon at the branch point. |

| C -2, C -2' (-C H₂) | 30 - 38 | The two equivalent methylene carbons of the propyl groups adjacent to the methine carbon. |

| C -4, C -4' (-C H₂) | 20 - 25 | The two equivalent methylene carbons adjacent to the terminal methyl groups. |

| C -5, C -5' (-C H₃) | 13 - 16 | The two equivalent terminal methyl carbons, which are the most shielded and appear furthest upfield. |

Note: The molecule possesses a plane of symmetry through the C1-C3 bond, reducing the number of expected signals. The two propyl groups are chemically equivalent, so carbons 2' and 4' are equivalent to 2 and 4, respectively, and the two methyl carbons (5 and 5') are equivalent. Thus, only 5 distinct signals are predicted.

Experimental Protocol: ¹³C NMR and DEPT

The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower sensitivity and longer relaxation times of ¹³C nuclei.

-

Sample Preparation: A more concentrated sample is often required (20-50 mg in 0.6-0.7 mL of solvent).

-

Acquisition: A standard ¹³C experiment involves proton decoupling to simplify the spectrum to singlets. A greater number of scans are accumulated compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments crucial for determining the number of protons attached to each carbon.

-

DEPT-90: Only signals from CH (methine) carbons are observed.

-

DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons are not observed in DEPT spectra.

-

-

Analysis: By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign each peak to a CH₃, CH₂, CH, or quaternary carbon.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Significance |

| 3200 - 3500 | O-H stretch | Strong, Broad | The broadness is a hallmark of hydrogen bonding between alcohol molecules. This is a definitive peak for the hydroxyl group.[7][8] |

| 2850 - 3000 | C-H stretch | Strong, Sharp | Characteristic of sp³ hybridized C-H bonds in the alkyl chains. |

| ~1465 | C-H bend | Medium | Methylene (CH₂) scissoring vibration. |

| ~1375 | C-H bend | Medium | Methyl (CH₃) symmetric bending vibration. |

| 1050 - 1075 | C-O stretch | Strong, Sharp | This strong absorption is characteristic of a primary alcohol (R-CH₂-OH).[9][10] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a common, modern technique for acquiring IR spectra of liquid and solid samples with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the liquid alcohol directly onto the surface of the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument collects an interferogram, which is then Fourier transformed into the final IR spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Workflow for ATR-IR Analysis

Caption: Workflow for acquiring and analyzing an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization. For alcohols, the molecular ion peak is often weak or entirely absent due to the ease of fragmentation.[11][12]

Predicted Mass Spectrometry Data for this compound (Molecular Weight: 144.25 g/mol )

| m/z (mass-to-charge) | Proposed Fragment | Fragmentation Pathway | Significance |

| 144 | [C₉H₂₀O]⁺˙ | Molecular Ion (M⁺˙) | Expected to be very weak or absent.[13] |

| 126 | [C₉H₁₈]⁺˙ | M - H₂O | Loss of water (dehydration), a common pathway for alcohols.[9][14] |

| 101 | [C₆H₁₃O]⁺ | M - C₃H₇ (propyl radical) | α-cleavage, loss of one of the propyl groups attached to C3. This is a highly favorable fragmentation for alcohols.[11][14] |

| 73 | [C₄H₉O]⁺ | Cleavage of the C3-C4 bond. | Loss of a pentyl radical. |

| 43 | [C₃H₇]⁺ | Propyl cation | A common alkyl fragment. |

| 31 | [CH₂OH]⁺ | Cleavage of the C1-C2 bond. | A characteristic fragment for primary alcohols.[13] |

Note: The base peak (most intense peak) is likely to result from one of the stable, resonance-stabilized cations formed via α-cleavage.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙).

-

Fragmentation: The molecular ion is energetically unstable and rapidly fragments into smaller, more stable charged ions and neutral radicals. This fragmentation occurs in predictable ways based on the molecular structure.

-

Acceleration: The positively charged fragments are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A magnetic field or a quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is amplified. The detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: The instrument plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for acquiring and analyzing an EI mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound, like any organic molecule, is not achieved by a single technique but by the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. IR confirms the presence of the key hydroxyl functional group. Mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns that support the branched primary alcohol structure. Finally, ¹H and ¹³C NMR, including DEPT experiments, deliver the definitive, high-resolution map of the carbon-hydrogen framework, confirming the precise connectivity and symmetry of the molecule. This guide provides the predictive data and validated protocols necessary for researchers to confidently identify and characterize this compound and other structurally related molecules.

References

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, August 11). Mass Spectrometry of Alcohols [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Spectroscopy Magazine. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Retrieved from [Link]

-

American Chemical Society Publications. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

Dr. Nathan Green. (2020, March 10). Organic Chemistry: 1H NMR of alcohols [Video]. YouTube. Retrieved from [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of ethanol. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-Ethyl-2-pentanol [webbook.nist.gov]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. youtube.com [youtube.com]

- 10. 3-Ethyl-2,2-dimethyl-3-pentanol | 66793-96-2 | Benchchem [benchchem.com]

- 11. This compound | C9H20O | CID 3028594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 66793-85-9 [chemicalbook.com]

- 13. 3-Hexanol [webbook.nist.gov]

- 14. 1-hexanol, 3-propyl- [webbook.nist.gov]

Solubility characteristics of 3-Propyl-1-hexanol in different solvents

An In-depth Technical Guide to the Solubility Characteristics of 3-Propyl-1-hexanol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a nine-carbon primary alcohol. For researchers, scientists, and professionals in drug development and chemical manufacturing, understanding a compound's solubility is fundamental to its application, formulation, and processing. This document delineates the core physicochemical principles governing the solubility of this compound, leveraging the interplay of its hydrophilic hydroxyl head and its substantial hydrophobic alkyl chain. We present a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, a gold standard in the industry.[1][2] The guide synthesizes theoretical knowledge with practical methodology to predict solubility across a spectrum of polar protic, polar aprotic, and nonpolar solvents, with data summarized for comparative analysis. The causality behind these solubility behaviors is explained through the lens of intermolecular forces, providing a robust framework for solvent selection in various scientific applications.

Introduction: The Dichotomous Nature of this compound

This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a primary alcohol characterized by a branched nine-carbon alkyl structure.[3][4] Its molecular architecture is fundamentally dichotomous, featuring a polar, hydrophilic hydroxyl (-OH) group and a large, nonpolar, hydrophobic alkyl "tail." This duality is the primary determinant of its solubility profile and is crucial for its application in fields ranging from specialty chemical synthesis to its potential use as a co-solvent or intermediate in pharmaceutical formulations.

1.1. The Principle of "Like Dissolves Like": A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces tend to be miscible or soluble in one another.[5][6] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. The primary intermolecular forces at play are:

-

Hydrogen Bonding: The strongest of these forces, occurring when a hydrogen atom is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[7][8][9] The hydroxyl group of this compound is a prime site for hydrogen bonding, acting as both a hydrogen bond donor (via the H) and an acceptor (via the O).[10]

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent net dipoles.

-

London Dispersion Forces (van der Waals forces): These are the weakest intermolecular forces, arising from temporary, induced dipoles in all molecules. Their strength increases with the size and surface area of the molecule.[7][9]

For this compound, the hydroxyl group's ability to form strong hydrogen bonds dictates its potential for solubility in polar, protic solvents like water and other alcohols.[11] However, the large, nonpolar C9 alkyl chain cannot participate in hydrogen bonding and primarily interacts through weaker London dispersion forces.[7][9] This substantial hydrophobic portion of the molecule disrupts the strong hydrogen-bonding network of polar solvents like water, making dissolution energetically unfavorable.[7][9] Conversely, this alkyl chain facilitates strong interactions with nonpolar solvents, promoting solubility in substances like hexane and toluene.

Methodology: A Validated Protocol for Thermodynamic Solubility Determination

To ensure scientific rigor and reproducibility, a standardized method for solubility determination is essential. The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic (equilibrium) solubility.[1] It is designed to create a saturated solution, providing a definitive measure of a compound's solubility limit in a given solvent at a specific temperature.

2.1. Materials and Equipment

-

Solute: this compound (>98% purity)

-

Solvents: A representative panel including:

-

Polar Protic: Deionized Water, Ethanol

-

Polar Aprotic: Acetone, Dimethylformamide (DMF)

-

Nonpolar: n-Hexane, Toluene

-

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge capable of >10,000 x g

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

-

2.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the robust workflow for the shake-flask method.

Caption: Shake-Flask Method for Thermodynamic Solubility Determination.

2.3. Justification of Protocol Steps (E-E-A-T)

-

Expertise - Adding Excess Solute: The presence of a visible, undissolved phase of this compound is a critical self-validating control. It provides direct evidence that the solution has reached its saturation point and that the measured concentration represents the true solubility limit.

-

Trustworthiness - Equilibration Time: A 24 to 48-hour agitation period is chosen to ensure that the system reaches thermodynamic equilibrium.[2] Shorter times might only yield kinetic solubility, which can be misleadingly high or low and is less reproducible.[12][13] Constant temperature is maintained as solubility is a temperature-dependent property.

-

Authoritative Grounding - Separation & Quantification: Post-equilibration, separation by centrifugation and/or filtration is crucial to analyze only the dissolved solute.[2][12] Quantification using a validated, calibrated analytical method like GC-FID is the authoritative standard for obtaining precise and accurate concentration data.

Results: Predicted Solubility Profile of this compound

Based on established chemical principles and data for analogous alcohols, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent Category | Solvent Name | Polarity | Key Intermolecular Forces with Solute | Predicted Solubility |

| Polar Protic | Water | High | H-Bonding, London Dispersion | Sparingly Soluble / Insoluble |

| Ethanol | High | H-Bonding, London Dispersion | Miscible | |

| Polar Aprotic | Acetone | Medium | Dipole-Dipole, London Dispersion | Miscible |

| Dimethylformamide (DMF) | High | Dipole-Dipole, London Dispersion | Miscible | |

| Nonpolar | n-Hexane | Low | London Dispersion | Miscible |

| Toluene | Low | London Dispersion | Miscible |

Discussion: Interpreting the Solubility Behavior

The predicted solubility profile of this compound can be rationalized by examining the dominant intermolecular forces between the solute and each solvent type.

4.1. Interaction with Polar Protic Solvents (e.g., Water vs. Ethanol)

The interaction diagram below visualizes the competing forces that dictate solubility in polar protic solvents.

Caption: Intermolecular forces governing solubility.

-

In Water: While the hydroxyl group of this compound can form hydrogen bonds with water molecules, this favorable interaction is insufficient to overcome two major energetic penalties.[9] First, energy is required to break the strong, extensive hydrogen-bonding network between water molecules to create a cavity for the solute. Second, the large C9 alkyl tail cannot form hydrogen bonds and only interacts via weak dispersion forces.[7][9] The system gains insufficient energy from the new solute-water interactions to compensate for the disruption of the water-water interactions, resulting in very low solubility.

-

In Ethanol: Ethanol is also a polar, protic solvent. However, its shorter ethyl chain makes it significantly less polar than water. It can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of this compound. Simultaneously, its ethyl group interacts favorably via dispersion forces with the C9 alkyl chain of the solute. Because both molecules share similar functional groups and types of intermolecular forces, they are predicted to be fully miscible.[5]

4.2. Interaction with Polar Aprotic and Nonpolar Solvents

-

Polar Aprotic (Acetone, DMF): These solvents have significant dipole moments but lack a hydrogen atom on an electronegative atom, so they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. The primary interactions will be dipole-dipole forces and strong London dispersion forces between the solvent and the large alkyl chain of this compound. This combination of interactions is strong enough to result in miscibility.

-

Nonpolar (Hexane, Toluene): In nonpolar solvents, the dominant intermolecular forces are London dispersion forces. The large surface area of the C9 alkyl chain of this compound allows for significant and favorable dispersion force interactions with hexane and toluene molecules.[14] These solute-solvent interactions are very similar in nature and strength to the solvent-solvent and solute-solute interactions, leading to high solubility and miscibility, a classic example of "like dissolves like."

Conclusion and Practical Implications

The solubility of this compound is a direct consequence of its dual chemical nature. Its single hydroxyl group is insufficient to impart significant aqueous solubility due to the overwhelming hydrophobic character of its nine-carbon alkyl chain. Consequently, it is best classified as a water-insoluble alcohol. However, this same hydrophobic character renders it highly soluble, and likely miscible, in a wide array of organic solvents, including other alcohols, ketones, and hydrocarbons.

This solubility profile is critical for its practical application:

-

In Formulations: It is unsuitable for simple aqueous formulations but could be used in non-aqueous or emulsion-based systems where its amphiphilic nature could be beneficial.

-

As a Synthesis Medium: Its miscibility with nonpolar reagents makes it a potential solvent or co-solvent for organic reactions involving hydrophobic substrates.

-

In Purification Processes: Its solubility characteristics can be exploited in extraction and chromatography processes to separate it from more polar or less polar impurities.

This guide provides the theoretical foundation and a practical experimental framework for any scientist or researcher working with this compound, enabling informed decisions in solvent selection and process design.

References

-

An introduction to alcohols. Chemguide. [Link]

-

Physical Properties of Alcohols: Easy exam revision notes for GSCE Chemistry. Study Mind. [Link]

-

13.9: Physical Properties of Alcohols; Hydrogen Bonding. (2022). Chemistry LibreTexts. [Link]

-

Impact of Intermolecular Forces on Physical Properties. Solubility of Things. [Link]

-

Understanding the Boiling Points of Alcohols: A Deep Dive. (2026). Oreate AI Blog. [Link]

-

Hydrogen Bonding in the Liquid State of Linear Alcohols: Molecular Dynamics and Thermodynamics. (2020). ACS Publications: The Journal of Physical Chemistry B. [Link]

-

Polarity of Solvents. Cbm.osu.edu. [Link]

-

Solvent Polarities. Mil-spec-solvent-cleaners.com. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Physical Properties of Alcohol: Hydrogen Bonding, Solubility and Boiling Point. (2018). YouTube. [Link]

-

Solubility and intermolecular forces. Khan Academy. [Link]

-

Alcohol - Boiling Point, Solubility, Flammability. (2026). Britannica. [Link]

-

Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

1-hexanol, 3-propyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. This compound | C9H20O | CID 3028594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-hexanol, 3-propyl- [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. passmyexams.co.uk [passmyexams.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Safety, Hazards, and GHS Classification of 3-Propyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and classification of 3-Propyl-1-hexanol (CAS No: 66793-85-9), a key chemical intermediate in various scientific applications. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure safe handling and informed risk assessment in a laboratory and drug development setting.

Chemical Identity and Physicochemical Properties

This compound is a branched-chain alcohol with the molecular formula C9H20O.[1][2] Understanding its fundamental properties is the bedrock of a robust safety protocol.

| Property | Value | Source |

| Molecular Formula | C9H20O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1] |

| CAS Number | 66793-85-9 | [1][2][3] |

| IUPAC Name | 3-propylhexan-1-ol | [1] |

| Synonyms | 1-Hexanol, 3-propyl- | [1] |

GHS Classification and Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

GHS Pictograms:

Caption: Recommended Personal Protective Equipment workflow.

-

Eye and Face Protection: Wear chemical safety goggles. A face shield may be necessary for splash hazards. [4]* Skin Protection:

-

Wear a lab coat.

-

Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling the substance. [4]* Respiratory Protection: For most laboratory-scale operations, working in a fume hood will provide adequate respiratory protection. If a respirator is required, it must be used in accordance with a respiratory protection program.

-

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing. [5]* Avoid breathing vapors or mist. [4]* Keep away from heat, sparks, and open flames. No smoking in the handling area. [4]* Use non-sparking tools. [4]* Take precautionary measures against static discharge. Ground and bond containers and receiving equipment. [4]* Wash hands thoroughly after handling. [4] Storage:

-

Store in a cool, dry, and well-ventilated place. [4]* Keep containers tightly closed when not in use. [4]* Store away from incompatible materials such as strong oxidizing agents and strong acids. [6][5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [4]* Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. [4]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [4] Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. [4]Water spray can be used to cool unopened containers. [4]* Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary. [4] Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors. Remove all sources of ignition. [4]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [4]* Methods for Containment and Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.

Disposal Considerations

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. [8]Do not dispose of it in drains or the environment.

Regulatory Information

While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to adhere to the OELs of similar substances where available. For instance, for n-propyl alcohol, OSHA has set a permissible exposure limit (PEL) of 200 ppm averaged over an 8-hour work shift. [9]It is listed on the EPA's DSSTox (Distributed Structure-Searchable Toxicity) database. [1]

Conclusion

This compound is a valuable chemical with defined hazards that can be managed with appropriate safety protocols. Its primary risks are its combustible nature and its potential to cause skin, eye, and respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and professionals can work with this compound safely and effectively. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Safety D

-

New Jersey Department of Health. Propyl Alcohol Hazard Summary. [Link]

-

CPAChem. Safety Data Sheet for 1-Hexanol. [Link]

-

NIST. 1-hexanol, 3-propyl-. NIST Chemistry WebBook. [Link]

-

Australian Government Department of Health. 1-Hexanol: Human health tier II assessment. [Link]

-

ResearchGate. OECD Skin Irritation Tests on Three Alcohols. [Link]

-

ResearchGate. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. [Link]

-

MDPI. Toxic External Exposure Leading to Ocular Surface Injury. [Link]

-

Novol. Safety Data Sheet. [Link]

Sources

- 1. This compound | C9H20O | CID 3028594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-hexanol, 3-propyl- [webbook.nist.gov]

- 3. This compound | 66793-85-9 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]

- 9. nj.gov [nj.gov]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Branched Nonanols

This guide provides a comprehensive technical overview of branched nonanols, a class of fatty alcohols with significant implications in chemical ecology and potential applications in the pharmaceutical and fragrance industries. We will delve into their discovery, natural prevalence, biosynthesis, and the analytical and synthetic methodologies crucial for their study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these fascinating molecules.

Introduction: The Significance of Branched Alcohols

Branched-chain alcohols, including the C9 family of nonanols, are a diverse group of organic compounds characterized by a nine-carbon aliphatic chain with one or more methyl groups. Unlike their linear counterparts, the branching introduces chirality and structural complexity, leading to a wide array of stereoisomers with distinct biological activities. These molecules often function as semiochemicals, mediating interactions between organisms. Their roles as pheromones, kairomones, and allomones in insects are particularly well-documented, influencing behaviors such as mating, aggregation, and host selection. Furthermore, their presence in plant essential oils contributes to the unique aroma profiles of many species. The growing interest in these compounds stems from their potential as eco-friendly pest management agents and as chiral building blocks in the synthesis of complex natural products and pharmaceuticals.

Discovery and Natural Occurrence of Key Branched Nonanols

The identification of branched nonanols in nature has been intrinsically linked to advancements in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS). These techniques have enabled the detection and characterization of these often trace-level compounds in complex biological matrices.

7-Methyloctan-1-ol: A Pheromone Precursor

7-Methyloctan-1-ol, also known as isononyl alcohol, is a primary alcohol that has been identified as a key component in the chemical communication of various insects.[1][2] It serves as a precursor in the synthesis of certain insect sex pheromones.[3] For instance, it is utilized in the synthesis of the sex pheromone of the click beetle, Elater ferrugineus.[4] The chirality of 7-methyloctan-1-ol is often crucial for its biological activity, with different enantiomers eliciting distinct behavioral responses in insects.

2,4-Dimethyl-1-heptanol: A Component of Natural Volatiles

2,4-Dimethyl-1-heptanol is another naturally occurring branched nonanol that has been found in various plant species.[4][5] Its presence contributes to the complex bouquet of volatile organic compounds (VOCs) that constitute the plant's "scent." While its specific ecological role in many plants is still under investigation, it is known to be a component of some essential oils. The stereochemistry of this molecule, with two chiral centers, gives rise to four possible stereoisomers, each potentially having unique biological properties.

3,5-Dimethylheptan-1-ol: An Emerging Semiochemical

3,5-Dimethylheptan-1-ol represents a less commonly reported but equally intriguing branched nonanol. While its natural occurrence is not as extensively documented as other isomers, its structural similarity to known insect pheromones suggests a potential role in chemical communication. Further research into the volatile profiles of a wider range of organisms is likely to reveal more instances of its natural occurrence.

Table 1: Selected Branched Nonanols and Their Known Natural Context

| Compound Name | Structure | Known Natural Occurrence/Role | Key References |

| 7-Methyloctan-1-ol | CC(C)CCCCCCO | Precursor to insect sex pheromones (e.g., Elater ferrugineus) | [3][4] |

| 2,4-Dimethyl-1-heptanol | CCCC(C)CC(C)CO | Component of plant essential oils and volatiles | [4][5] |

| 3,5-Dimethylheptan-1-ol | CCC(C)CC(C)CCO | Potential role in insect chemical communication | [3] |

Isolation and Structure Elucidation from Natural Sources

The discovery of branched nonanols relies on sophisticated analytical workflows designed to isolate and identify volatile and semi-volatile compounds from complex biological samples.

Extraction of Volatile Compounds

The initial step involves the extraction of volatile compounds from the source material, which can be plant tissue, insect glands, or microbial cultures.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for trapping volatile and semi-volatile compounds from the headspace above a sample. The choice of fiber coating is critical for selectively adsorbing the target analytes.[6]

-

Solvent Extraction: For less volatile compounds, direct extraction of the biological material with an appropriate organic solvent (e.g., hexane, dichloromethane) is employed.

Chromatographic Separation and Identification

Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of branched nonanols.

-

Gas Chromatography (GC): The complex mixture of extracted volatiles is separated into individual components based on their boiling points and interactions with the stationary phase of the GC column. Chiral GC columns are often necessary to separate the different stereoisomers of branched nonanols.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. By comparing the obtained mass spectra with spectral libraries (e.g., NIST), the chemical structure of the compound can be determined.

Structure Confirmation

Final confirmation of the structure, especially the determination of the absolute configuration of chiral centers, often requires comparison with synthetic standards of known stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structure elucidation if the compound can be isolated in sufficient quantity and purity.

Experimental Protocol: Headspace SPME-GC-MS Analysis of Plant Volatiles

-

Sample Preparation: Fresh plant material (e.g., leaves, flowers) is placed in a sealed headspace vial.

-

Internal Standard: A known amount of an internal standard (a compound not naturally present in the sample) is added to allow for quantification.

-

Extraction: The vial is gently heated to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., PDMS/DVB) is then exposed to the headspace for a set time (e.g., 20 minutes) to adsorb the analytes.[7]

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn and immediately inserted into the hot injector of the GC-MS system, where the adsorbed compounds are thermally desorbed onto the GC column.

-

GC Separation: The GC oven temperature is programmed to ramp up, separating the compounds based on their volatility. A typical program might start at 40°C and increase to 250°C.

-